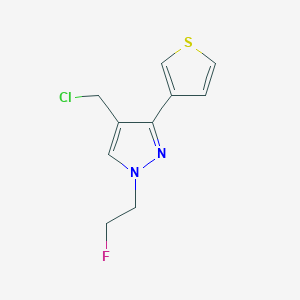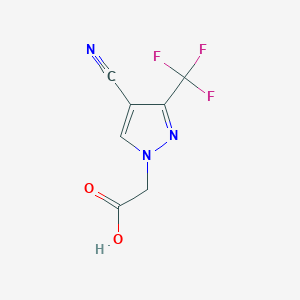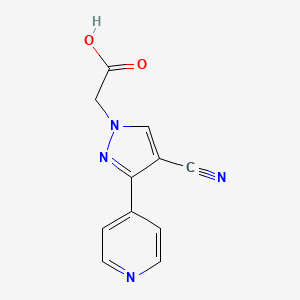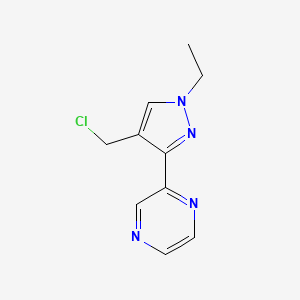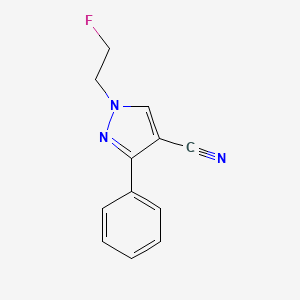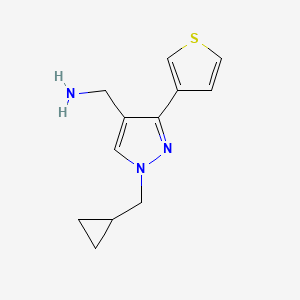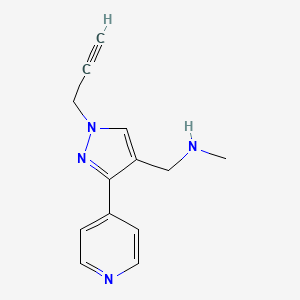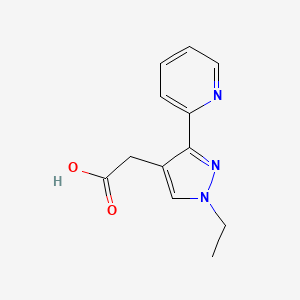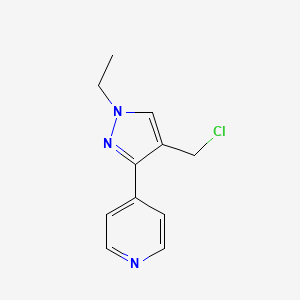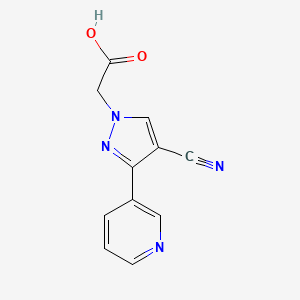
2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol
Vue d'ensemble
Description
2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol is a compound that has a wide range of applications in scientific research. It is a colorless, volatile liquid with a boiling point of approximately 95.3 °C and a molecular weight of 263.09 g/mol. This compound has been used in various fields such as organic synthesis, chemical biology, and biochemistry.
Applications De Recherche Scientifique
2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to prepare a variety of compounds. It has also been used as a catalyst in the synthesis of biaryl compounds, which are important building blocks for drug discovery. In addition, this compound has been used in the study of enzyme inhibition, as it can be used to inhibit the activity of certain enzymes.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol is not fully understood. However, it is believed that the compound binds to the active site of the enzyme, preventing it from catalyzing its reaction. This binding is believed to be reversible, as the compound can be removed from the enzyme by washing or dilution.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the activity of certain enzymes, suggesting that it may have an effect on the biochemical pathways in which these enzymes are involved. In addition, this compound has been shown to have a moderate effect on the activity of certain hormones, suggesting that it may have an effect on physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound, and it is not highly toxic. In addition, its low boiling point makes it easy to handle and store. On the other hand, this compound can be volatile and can react with other compounds, making it difficult to work with in certain experiments.
Orientations Futures
The use of 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethan-1-ol has potential applications in a variety of areas. It could be used to study enzyme inhibition, as well as the biochemical and physiological effects of certain hormones. In addition, it could be used as a starting material in organic synthesis to prepare a variety of compounds. Finally, it could be used as a catalyst in the synthesis of biaryl compounds, which are important building blocks for drug discovery.
Propriétés
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3N2O/c1-4-5(8)6(7(9,10)11)12-13(4)2-3-14/h14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUHAYVBIXWDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



